molecular formula C19H24N6OS B5636715 1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine

1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine

Cat. No. B5636715
M. Wt: 384.5 g/mol
InChI Key: GXAWXPMQEYUSCD-UHFFFAOYSA-N
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Description

The compound "1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine" represents a complex organic molecule, potentially interesting for its unique structure which combines several heterocyclic moieties: pyrazole, thiazole, imidazole, and piperidine. Such compounds often exhibit a wide range of biological activities, making them valuable for medicinal chemistry research.

Synthesis Analysis

Synthesis of complex organic molecules like this typically involves multi-step reactions, starting from simpler precursors. The synthesis might involve the formation of the pyrazole, thiazole, and imidazole rings in initial steps, followed by their subsequent attachment to the piperidine core through amide or other functional group couplings. For similar compounds, methodologies often involve nucleophilic substitution reactions, condensation reactions, and the use of protecting groups to control reaction sites (Kumar et al., 2004).

Molecular Structure Analysis

The molecular structure of such compounds can be elucidated using techniques like NMR spectroscopy, X-ray crystallography, and mass spectrometry. These techniques help in determining the arrangement of atoms within the molecule and confirming the successful synthesis of the target compound. The presence of multiple heteroatoms and rings in the structure suggests potential for complex interactions with biological targets (Richter et al., 2009).

Chemical Reactions and Properties

The chemical behavior of this compound is likely influenced by the presence of reactive functional groups and the heterocyclic systems. It may undergo reactions typical of pyrazoles, thiazoles, and imidazoles, such as nucleophilic substitution, electrophilic addition, and cycloaddition reactions. The piperidine ring may also partake in reactions characteristic of amines (Shestopalov et al., 2003).

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystallinity can be influenced by the molecular structure. The heterocyclic components and functional groups present in the molecule suggest moderate to high solubility in organic solvents, and the compound may exhibit polymorphism, impacting its physical form and stability (Dondoni & Nuzzi, 2006).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are shaped by the electron-rich heterocycles and the potential for intramolecular interactions. The compound's reactivity with nucleophiles and electrophiles, as well as its photostability and thermal stability, would be key areas of investigation. The piperidine moiety may impart basicity, influencing the compound's behavior in acidic or basic environments (Yamamoto et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many drugs containing imidazole or pyrazole rings have diverse biological activities, such as antibacterial, antifungal, and anti-inflammatory effects .

properties

IUPAC Name

3-(5-methylpyrazol-1-yl)-1-[3-[1-(1,3-thiazol-4-ylmethyl)imidazol-2-yl]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6OS/c1-15-4-6-22-25(15)9-5-18(26)23-8-2-3-16(11-23)19-20-7-10-24(19)12-17-13-27-14-21-17/h4,6-7,10,13-14,16H,2-3,5,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAWXPMQEYUSCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1CCC(=O)N2CCCC(C2)C3=NC=CN3CC4=CSC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine

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